molecular formula C25H24F3NO2 B1678405 Panomifene CAS No. 77599-17-8

Panomifene

Cat. No. B1678405
CAS RN: 77599-17-8
M. Wt: 427.5 g/mol
InChI Key: MHXVDXXARZCVRK-WCWDXBQESA-N
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Description

Panomifene (INN; developmental codes GYKI 13504 and EGIS 5650) is a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group related to tamoxifen . It was under development as an antineoplastic agent by Egis Pharmaceuticals and IVAX Drug Research Institute in the 1990s for the treatment of breast cancer, but it was never marketed .


Molecular Structure Analysis

The molecular formula of Panomifene is C25H24F3NO2 . It belongs to the triphenylethylene group and is related to tamoxifen . The exact mass is 427.18 and the molecular weight is 427.467 .

Future Directions

While Panomifene was under development as an antineoplastic agent for the treatment of breast cancer, it was never marketed . It’s unclear if there are any future plans for this compound.

properties

IUPAC Name

2-[2-[4-[(E)-3,3,3-trifluoro-1,2-diphenylprop-1-enyl]phenoxy]ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3NO2/c26-25(27,28)24(21-9-5-2-6-10-21)23(19-7-3-1-4-8-19)20-11-13-22(14-12-20)31-18-16-29-15-17-30/h1-14,29-30H,15-18H2/b24-23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHXVDXXARZCVRK-WCWDXBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C(F)(F)F)C3=CC=C(C=C3)OCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C(F)(F)F)/C3=CC=C(C=C3)OCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401032965
Record name (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Panomifene

CAS RN

77599-17-8
Record name Panomifene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77599-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Panomifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077599178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-2-((2-(p-(3,3,3-Trifluoro-1,2-diphenylpropenyl)phenoxy)ethyl)amino)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401032965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PANOMIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GCW5E728OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
148
Citations
K Monostory, K Jemnitz, L Vereczkey, G Czira - Drug metabolism and …, 1997 - ASPET
… study was to reveal panomifene metabolism by mouse, rat, dog, and human liver microsomes and to try to compare the microsomal biotransformation of panomifene and tamoxifen. …
Number of citations: 19 dmd.aspetjournals.org
I Számel, B Budai, F Gyergyay, V Erdélyi-Tóth… - Hormone-Dependent …, 1995 - karger.com
In the complex management of breast cancer-especially in the endocrine therapy-an outstanding achievement was made by the discovery and application of non-steroid antiestrogens …
Number of citations: 0 karger.com
X Liu, M Shimizu, T Hiyama - … Chemie International Edition, 2004 - Wiley Online Library
The stereoselective preparation and Pd-catalyzed cross-coupling reaction of boronates 2 provides a new general and convenient route to CF 3-substituted triaryl ethenes 3, in which the …
Number of citations: 80 onlinelibrary.wiley.com
MS Kim, IH Jeong - Tetrahedron letters, 2005 - Elsevier
… panomifene is a quite important subject in recent years. Several methods for the stereocontrolled preparation of panomifene … Simig and co-workers, prepared panomifene via the highly …
Number of citations: 19 www.sciencedirect.com
T Konno, T Daitoh, A Noiri, J Chae, T Ishihara… - Organic …, 2004 - ACS Publications
… In the patented synthesis of panomifene, the olefin was prepared by dehydrogenation of the corresponding alkane with dichlorodicyano-benzoquinone, which resulted in nonstereoselective …
Number of citations: 93 pubs.acs.org
G Németh, R Kapiller-Dezsőfi, G Lax, G Simig - Tetrahedron, 1996 - Elsevier
… We report now an improved synthesis of panomifene constructing the double bond by … , the presence of the trifluoromethyl group in panomifene has raised several new synthetic and …
Number of citations: 39 www.sciencedirect.com
V Erdelyi-Tóth, F Gyergyay, I Szàmel, E Pap… - Anti-cancer …, 1997 - europepmc.org
Panomifene (PAN)/E/-1, 2,-diphenyl-1-[4-[2-(2-hydroxyethylamino)-ethoxy]-phenyl]-3, 3, 3-trifluoropropene is a new original Hungarian compound and is a tamoxifen (TMX) analog. In …
Number of citations: 13 europepmc.org
V Erdelyi-Toth, E Pap, J Kralovanszky, E Bojti… - … of Chromatography A, 1994 - Elsevier
… drug panomifene, (… panomifene in plasma and in deproteinized plasma were determined for validation of the method. The method is suitable for measuring plasma levels of panomifene …
Number of citations: 1 www.sciencedirect.com
I Számel, B Budai, F Gyergyay, V Erdélyi-Tóth… - Orvosi …, 1994 - europepmc.org
Influence of a new Hungarian antiestrogen, panomifene (PAN) was investigated on some hormone levels of 10 postmenopausal healthy women during a partially double-blind placebo …
Number of citations: 2 europepmc.org
Y Takeda, M Shimizu, T Hiyama - … Chemie International Edition, 2007 - Wiley Online Library
… Since it has been reported that 4 aba can be converted into panomifene, 4c its preparation is equivalent to the formal synthesis of panomifene. The striking versatility of the present …
Number of citations: 44 onlinelibrary.wiley.com

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